

An In-depth Technical Guide to the ML400 Series of Chemical Probes

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Compound of Interest

Compound Name: ML 400

Cat. No.: B15140351

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Introduction

The term "ML400 models," contrary to what the name might suggest, does not refer to machine learning models. Instead, it pertains to a series of potent and selective small molecule modulators, or "chemical probes," developed within the National Institutes of Health (NIH) Molecular Libraries Program (MLP). These compounds, designated with "ML" for Molecular Libraries and a numerical identifier, are crucial tools for interrogating the function of specific protein targets in biological systems. This guide provides a comprehensive technical overview of the publicly documented compounds in the ML400 series, with a focus on their history, mechanism of action, quantitative data, and the experimental protocols used for their characterization. A chemical probe is a selective small-molecule modulator of a protein's function that allows the user to ask mechanistic and phenotypic questions about its molecular target in biochemical, cell-based, or animal studies^[1].

The ML400 Series: A Summary of Publicly Available Probes

The ML400 series encompasses a diverse set of chemical probes targeting various protein classes. Below is a summary of the key characteristics of the most prominent members of this series.

Compound	Target(s)	Mechanism of Action	Key Applications
ML400	Low molecular weight protein tyrosine phosphatase (LMPTP)	Potent and selective inhibitor	Study of adipogenesis[2]
ML401	EBI2 (GPR183)	Potent and selective antagonist	Research in immunology and inflammation[3][4][5][6]
ML402	TREK-1 (K2P2.1) and TREK-2 (K2P10.1) potassium channels	Selective activator	Neuroscience and cardiovascular research[7][8][9][10][11]
ML404	TRPC4 and TRPC5 channels	Potent antagonist	Investigation of calcium signaling pathways[12]
ML405	Protein Arginine Methyltransferase 5 (PRMT5)	Potent and selective inhibitor	Cancer biology and epigenetic research

Quantitative Data Summary

The following tables summarize the key quantitative data for each of the well-characterized ML400 series probes.

Table 1: Potency and Efficacy of ML400 Series Probes

Compound	Target	Assay Type	IC50 / EC50	Reference
ML400	LMPTP	Enzymatic Assay	1680 nM (IC50)	[2]
ML401	EBI2 (GPR183)	Not Specified	1.03 nM (IC50)	[3][4][5][13][6]
ML401	EBI2 (GPR183)	Chemotaxis Assay	6.24 nM (IC50)	[3][4][13][6]
ML402	TREK-1 (K2P2.1)	Two-electrode voltage-clamp	13.7 ± 7.0 μM (EC50)	[7][8][10]
ML402	TREK-2 (K2P10.1)	Two-electrode voltage-clamp	5.9 ± 1.6 μM (EC50)	[7][8][10]
ML404	TRPC4	Fluorescent intracellular Ca2+ assay	~0.96 μM (IC50)	[12]
ML404	TRPC4/C5	Whole-cell voltage-clamp	~2.6-3 μM (IC50)	[12]

Table 2: Selectivity of ML400 Series Probes

Compound	Primary Target(s)	Selectivity Profile	Reference
ML401	EBI2 (GPR183)	Highly selective	[3][4][5][6]
ML402	TREK-1, TREK-2	Inactive against TRAAK (K2P4.1)	[7]
ML404	TRPC4, TRPC5	Selective modulator of native TRPC4/C5 channels	[12]

Detailed Compound Profiles

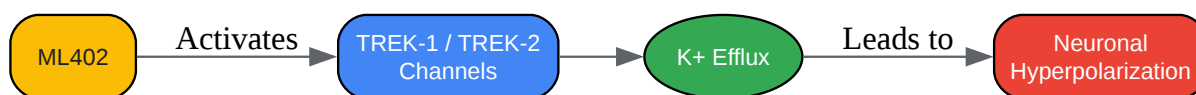
ML402: A Selective TREK-1 and TREK-2 Activator

History and Core Function: ML402 is a thiophene-carboxamide that selectively activates the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1) and TREK-2 (K2P10.1).[7][10]

These channels are involved in regulating neuronal excitability and are implicated in various physiological processes, including pain, depression, and neuroprotection. ML402 serves as a valuable tool for studying the roles of these specific potassium channels.

Signaling Pathway

The following diagram illustrates the activation of TREK-1/TREK-2 channels by ML402, leading to potassium ion efflux and neuronal hyperpolarization.



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Caption: ML402 signaling pathway.

Experimental Protocols

- Two-Electrode Voltage-Clamp in *Xenopus* Oocytes: This is the primary assay used to determine the potency and selectivity of ML402.^{[7][8][10]}
 - *Xenopus* oocytes are injected with cRNA encoding the target potassium channels (TREK-1, TREK-2, or TRAAK).
 - After incubation to allow for channel expression, the oocytes are voltage-clamped.
 - ML402, dissolved in an appropriate vehicle (e.g., DMSO), is perfused at various concentrations.^{[7][10]}
 - The resulting current is measured to determine the dose-response relationship and calculate the EC50 value.^{[7][10]}
- Crystallization of K2P2.1cryst-ML402 Complex:
 - The K2P2.1cryst protein is incubated with 2.5 mM of ML402 for at least 1 hour.^{[8][10]}

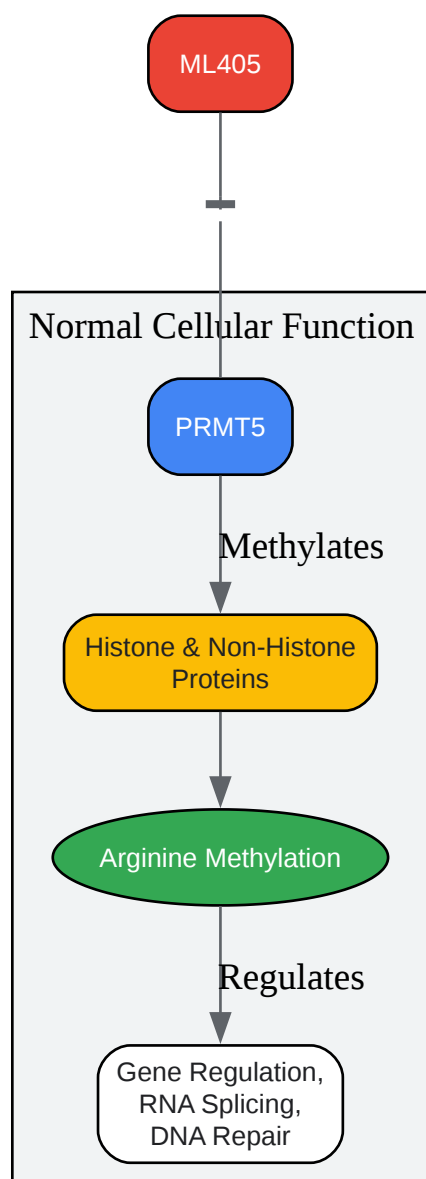
- ML402 is first dissolved in 100% DMSO at a concentration of 500 mM and then diluted 1:100 in SEC buffer to a 5 mM concentration.[\[7\]](#)[\[10\]](#)
- This solution is mixed 1:1 with the K2P2.1cryst protein, previously concentrated to 12 mg/mL.[\[7\]](#)[\[10\]](#)
- The mixture is briefly centrifuged to remove any insoluble material before setting up crystal plates.[\[7\]](#)[\[10\]](#)

ML405: A Potent PRMT5 Inhibitor

History and Core Function: ML405 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a critical role in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair, by methylating arginine residues on histone and non-histone proteins.[\[14\]](#) Upregulation of PRMT5 is observed in several cancers, making it a promising therapeutic target.[\[14\]](#)

Signaling Pathway

The diagram below depicts the role of PRMT5 in cellular processes and its inhibition by ML405.



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Caption: Inhibition of PRMT5 by ML405.

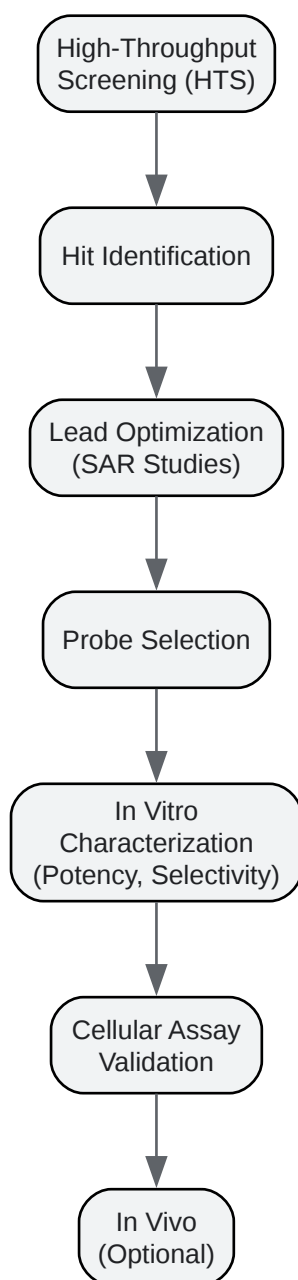
Experimental Protocols

While specific protocols for ML405 are not readily available in the provided search results, a general high-throughput screening (HTS) protocol for identifying PRMT5 inhibitors can be described.

- AlphaLISA-based High-Throughput Screening (HTS): This assay is used to identify compounds that inhibit the methyltransferase activity of PRMT5.[\[15\]](#)
 - Principle: The assay utilizes a biotinylated PRMT5 substrate (e.g., H4R3), the methyl donor S-adenosyl methionine (SAM), and the PRMT5 enzyme.[\[15\]](#) The methylation of the substrate is detected using acceptor and donor beads that generate a chemiluminescent signal when in proximity.
 - Procedure:
 - The reaction is carried out in a multi-well plate format.
 - Each well contains the PRMT5 enzyme, the biotinylated substrate, and SAM.
 - Test compounds (like those in a chemical library) are added to the wells.
 - After an incubation period, the acceptor and donor beads are added.
 - The plate is read on a suitable plate reader to measure the signal.
 - Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of PRMT5 activity. The concentration-response data is then used to determine the IC₅₀ of the active compounds.

Experimental Workflows

The development of a chemical probe like those in the ML400 series follows a rigorous workflow to ensure its potency, selectivity, and utility for biological research.



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Caption: Chemical probe development workflow.

Conclusion

The ML400 series of chemical probes represents a significant contribution from the NIH Molecular Libraries Program to the field of chemical biology. These well-characterized small molecules provide researchers with invaluable tools to dissect complex biological pathways

and validate novel drug targets. The detailed experimental protocols and quantitative data associated with these probes are essential for their effective use and for ensuring the reproducibility of experimental results. As research continues, the development and characterization of new chemical probes will undoubtedly accelerate our understanding of human biology and disease.

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